Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride
CAS No.: 1355247-48-1
Cat. No.: VC2713177
Molecular Formula: C14H13ClFNO2
Molecular Weight: 281.71 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride - 1355247-48-1](/images/structure/VC2713177.png)
Specification
CAS No. | 1355247-48-1 |
---|---|
Molecular Formula | C14H13ClFNO2 |
Molecular Weight | 281.71 g/mol |
IUPAC Name | methyl 3-(3-aminophenyl)-5-fluorobenzoate;hydrochloride |
Standard InChI | InChI=1S/C14H12FNO2.ClH/c1-18-14(17)11-5-10(6-12(15)7-11)9-3-2-4-13(16)8-9;/h2-8H,16H2,1H3;1H |
Standard InChI Key | JIBDUUFPHJJEBT-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)F.Cl |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)N)F.Cl |
Introduction
Physicochemical Properties
Physical Properties
While specific data for the hydrochloride salt form is limited in the available literature, properties can be inferred from similar compounds and general principles of salt formation:
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₄H₁₂FNO₂·HCl | Hydrochloride salt |
Molecular Weight | 281.71 g/mol | Including HCl |
Physical State | Solid | At room temperature |
Solubility | Higher water solubility than free base | Typical for hydrochloride salts |
Melting Point | Expected to be higher than free base | Characteristic of salt forms |
Spectroscopic Data
Based on similar fluorinated aromatic compounds, the following spectroscopic characteristics would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely show:
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Aromatic protons in the 6.5-8.0 ppm range
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Methyl ester protons around 3.8-3.9 ppm
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Amino protons appearing as a broad signal around 5.0-7.0 ppm (protonated form)
Mass Spectrometry
The compound would likely show a molecular ion peak corresponding to the free base (M⁺: 245) with characteristic fragmentation patterns including loss of the methyl group from the ester moiety .
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride typically involves:
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Formation of the biphenyl core structure
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Introduction of the carboxylate functionality
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Conversion to the hydrochloride salt
Palladium-Catalyzed Cross-Coupling Reactions
A common approach for synthesizing biphenyl structures is through Suzuki-Miyaura cross-coupling . This reaction typically involves:
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Reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst
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Base-mediated conditions to facilitate the coupling
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Purification of the biphenyl product
For fluorinated derivatives, the following reaction conditions have proven effective:
Reaction Component | Typical Conditions |
---|---|
Catalyst | Pd(dppf)·CH₂Cl₂ (1:1), 2-4 mol% |
Base | K₂CO₃ (6 equiv.) |
Solvent System | DME:H₂O (3:1) |
Temperature | 100°C |
Reaction Time | 3-4.5 hours |
Preparation of the Hydrochloride Salt
The conversion of the free base to the hydrochloride salt typically involves:
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Dissolution of the free base in a suitable organic solvent (e.g., diethyl ether, THF)
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Addition of hydrogen chloride solution or gas
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Precipitation, filtration, and drying of the resulting salt
A representative procedure based on similar compounds involves treating the amine with HCl in 1,4-dioxane (4M) and isolating the precipitated hydrochloride salt.
Therapeutic Area | Potential Mechanism |
---|---|
Anticancer agents | Enzyme inhibition, receptor antagonism |
Anti-inflammatory compounds | Modulation of inflammatory pathways |
CNS-active compounds | Receptor binding in the nervous system |
Materials Science Applications
Biphenyl derivatives with amino and carboxylate functionalities have applications in:
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Liquid crystal displays
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Organic light-emitting diodes (OLEDs)
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Polymeric materials with specific electronic properties
Research Tool Applications
The hydrochloride salt form makes this compound particularly valuable as:
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A chemical intermediate for further functionalization
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A reference standard for analytical methods
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A probe for studying biological systems
Structure-Activity Relationships
Role of Fluorine Substitution
The fluorine atom at the 5-position confers several important properties:
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Enhanced metabolic stability by resisting cytochrome P450 oxidation
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Increased lipophilicity, potentially improving membrane permeability
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Altered electronic properties of the aromatic ring
Importance of the Amino Group
The amino functionality at the 3' position provides:
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A handle for hydrogen bonding interactions with biological targets
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A site for potential further derivatization
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Improved water solubility, especially in the protonated form
Effect of Salt Formation
The hydrochloride salt formation typically results in:
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Significantly improved aqueous solubility
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Enhanced chemical stability
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Modified dissolution properties important for pharmaceutical formulations
Analytical Methods
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly employed for purity assessment of similar compounds , with typical conditions including:
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C18 reversed-phase columns
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Gradient elution with water/acetonitrile
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UV detection at wavelengths corresponding to aromatic absorption
Spectroscopic Methods
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FTIR spectroscopy for functional group identification
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NMR for structural confirmation
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Mass spectrometry for molecular weight verification
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